molecular formula C7H8FNO4S2 B3363873 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide CAS No. 1065603-81-7

4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide

Cat. No.: B3363873
CAS No.: 1065603-81-7
M. Wt: 253.3 g/mol
InChI Key: LBUQGJUXHYMFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO4S2. It is characterized by the presence of both fluorine and sulfonamide functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide typically involves the sulfonation of 4-fluorobenzene derivatives. A common method includes the reaction of 4-fluorobenzenesulfonyl chloride with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and boronic acids.

Major Products: The major products depend on the type of reaction. For instance, nucleophilic substitution might yield derivatives with different functional groups replacing the fluorine atom, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition can lead to antibacterial effects.

Comparison with Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the methanesulfonyl group, making it less versatile in certain reactions.

    3-Methanesulfonylbenzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.

Uniqueness: 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide is unique due to the presence of both fluorine and methanesulfonyl groups, which confer distinct chemical properties and reactivity patterns. This dual functionality makes it a valuable compound for diverse applications in research and industry.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

4-fluoro-3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUQGJUXHYMFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.